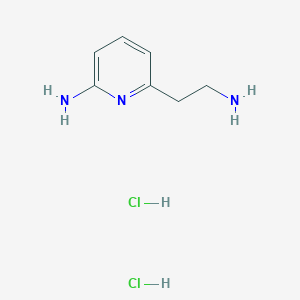

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Pyridine derivatives with oxidized functional groups.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride is with a molecular weight of approximately 210.11 g/mol. The compound features a pyridine ring substituted with an aminoethyl group, which contributes to its biological activity.

Medicinal Chemistry Applications

1. IRAK Inhibition:

Recent studies highlight the potential of this compound as an inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4. IRAK-4 plays a crucial role in inflammatory pathways and autoimmune diseases. Compounds that inhibit IRAK-4 can be significant in developing therapies for conditions such as rheumatoid arthritis and other inflammatory disorders .

2. Anticancer Research:

The compound has been investigated for its anticancer properties. By inhibiting specific kinases involved in cell proliferation and survival, it may contribute to reducing tumor growth and improving the efficacy of existing chemotherapy agents .

Biochemical Research Applications

1. Proteomics:

In proteomics research, this compound is utilized as a biochemical tool for studying protein interactions and modifications. Its ability to modify amino acid residues can help elucidate the mechanisms of protein function and regulation .

2. Enzyme Inhibition Studies:

The compound is also employed in enzyme inhibition studies, particularly those involving kinases that are central to various signaling pathways within cells. Understanding how these kinases are regulated can provide insights into disease mechanisms and potential therapeutic targets .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity. Additionally, it can interact with proteins and nucleic acids, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Aminoethyl)pyridine: A structurally similar compound with similar applications in coordination chemistry.

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride: Another related compound used in biochemical research.

Uniqueness

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride is unique due to its specific binding properties and stability in various chemical environments. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis .

Actividad Biológica

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride, a compound derived from pyridine, has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound, drawing on diverse research findings.

The synthesis of this compound typically involves the alkylation of pyridin-2-amine with 2-aminoethyl chloride under basic conditions. The product is then crystallized as a dihydrochloride salt to enhance solubility and stability. This compound features a pyridine ring substituted with an aminoethyl group, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds in the pyridine family exhibit significant antimicrobial properties. For instance, a study reported that related pyridine derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were noted to be as low as 55 µg/mL against E. coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 55 |

| Compound B | S. aureus | 75 |

| Compound C | Klebsiella pneumoniae | 60 |

This suggests that this compound may possess similar antimicrobial properties due to its structural similarities.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Enzymes : Similar compounds have been shown to inhibit nitric oxide synthase (nNOS), which plays a role in various physiological processes .

- Membrane Permeability : The aminoethyl side chain may enhance membrane permeability, facilitating better cellular uptake and subsequent biological activity.

- Antimicrobial Action : The disruption of bacterial cell walls or interference with metabolic pathways can be expected based on the behavior of related compounds.

Propiedades

IUPAC Name |

6-(2-aminoethyl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-5-4-6-2-1-3-7(9)10-6;;/h1-3H,4-5,8H2,(H2,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLOVRMTTISFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.